molecular formula C13H11ClO B6370243 4-(4-Chloro-3-methylphenyl)phenol CAS No. 1261916-32-8

4-(4-Chloro-3-methylphenyl)phenol

Cat. No.: B6370243
CAS No.: 1261916-32-8
M. Wt: 218.68 g/mol
InChI Key: DDGYWEJLUZRDLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-3-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at position 4. The reaction involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite under controlled conditions . Another method involves the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the chlorination of 3-methylphenol using sulfur dichloride. The reaction is carried out at a temperature range of 30-50°C with continuous stirring. After the reaction, the product is purified through washing with water and sodium carbonate solution, followed by drying and distillation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with a metal ion or enzyme catalyst.

    Substitution: Acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets both gram-positive and gram-negative bacteria as well as fungi . The compound’s antimicrobial activity is attributed to its phenolic structure, which allows it to interact with and destabilize lipid membranes .

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGYWEJLUZRDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683518
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-32-8
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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